4-methyl-3-phenyl-1H-1,5-benzodiazepin-2-amine
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Overview
Description
4-methyl-3-phenyl-1H-1,5-benzodiazepin-2-amine is a compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-phenyl-1H-1,5-benzodiazepin-2-amine typically involves the condensation of o-phenylenediamine with acetoacetanilide. This reaction is catalyzed by cadmium chloride (CdCl2) under thermal and microwave irradiation conditions . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis and reusable catalysts like basic alumina can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-phenyl-1H-1,5-benzodiazepin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at different positions on the benzodiazepine ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, H2O2
Reducing agents: LiAlH4, NaBH4
Halogenating agents: Chlorine (Cl2), bromine (Br2)
Nucleophiles: Ammonia (NH3), hydroxide ions (OH-)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-methyl-3-phenyl-1H-1,5-benzodiazepin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Explored for its potential use as an anxiolytic, sedative, and anticonvulsant agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-methyl-3-phenyl-1H-1,5-benzodiazepin-2-amine involves its interaction with specific molecular targets in the central nervous system. It is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects . The compound may also interact with other neurotransmitter systems, contributing to its diverse pharmacological activities.
Comparison with Similar Compounds
Similar Compounds
Diazepam: 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Chlordiazepoxide: 7-chloro-N-methyl-5-phenyl-3H-1,4-benzodiazepin-2-amine
Uniqueness
4-methyl-3-phenyl-1H-1,5-benzodiazepin-2-amine is unique due to its specific substitution pattern on the benzodiazepine ring, which may confer distinct pharmacological properties compared to other benzodiazepines
Properties
Molecular Formula |
C16H15N3 |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
2-methyl-3-phenyl-1H-1,5-benzodiazepin-4-amine |
InChI |
InChI=1S/C16H15N3/c1-11-15(12-7-3-2-4-8-12)16(17)19-14-10-6-5-9-13(14)18-11/h2-10,18H,1H3,(H2,17,19) |
InChI Key |
HTEVTVZVJSXZOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C2N1)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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